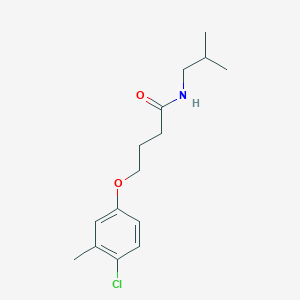

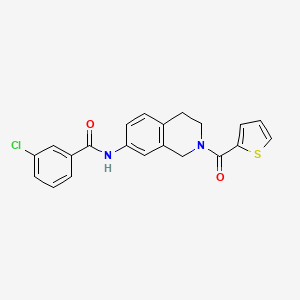

2-氯-6-氟-N-(2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

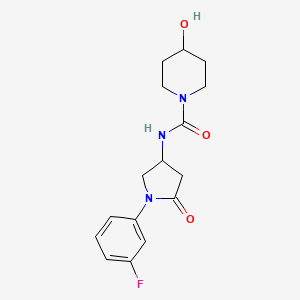

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a variety of biochemical and physiological effects. In

科学研究应用

合成和生物学评估

对化合物2-氯-6-氟-N-(2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙基)苯甲酰胺的研究主要集中在其合成和潜在的生物学应用。研究探索了其作为制造各种生物活性分子的前体的用途,展示了其在药物化学中的多功能性。

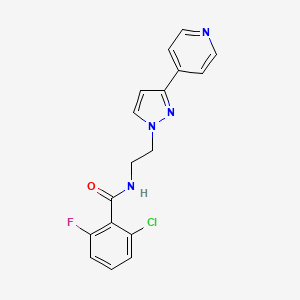

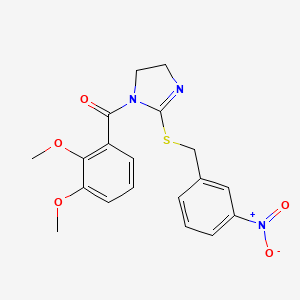

一项研究重点介绍了具有其他官能团的氟代吡唑的合成,强调了它们作为药物化学中的构建模块的重要性,因为它们具有进一步官能化的潜力 (Surmont 等,2011)[https://consensus.app/papers/synthesis-3amino4fluoropyrazoles-surmont/8b0a1e5b40825423998af0301d3d7236/?utm_source=chatgpt]. 这些氟代吡唑与给定化合物的结构相似,在开发新的治疗剂中发挥着至关重要的作用。

在成像和诊断中的潜力

另一个重要的应用领域是用于诊断目的的造影剂的开发。例如,与2-氯-6-氟-N-(2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙基)苯甲酰胺结构相关的化合物已被评估其对周围苯二氮卓受体 (PBR) 的亲和力和选择性,在使用正电子发射断层扫描术 (PET) 进行神经退行性疾病成像中具有潜在意义 (Fookes 等,2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].

抗结核活性

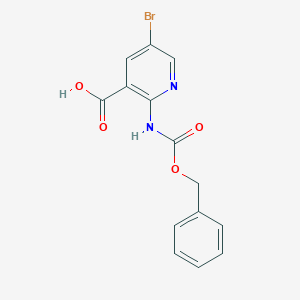

该化合物的衍生物也因其生物活性(例如结核抑制作用)而受到研究。一项研究重点关注吡嗪衍生物,包括具有与2-氯-6-氟-N-(2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙基)苯甲酰胺相似的结构元素的化合物,揭示了针对结核分枝杆菌的潜在结核抑制作用,表明其与开发新的抗结核药物有关 (Foks 等,2005)[https://consensus.app/papers/studies-pyrazine-derivatives-xliv-synthesis-foks/33ceb55d7dbb5613b0095cd6441e915f/?utm_source=chatgpt].

荧光和光学性质

该化合物及其相关结构也因其光物理性质(例如荧光)而受到探索。对具有吡啶、哒嗪和吡嗪部分的苯甲酰胺衍生物的研究展示了新型的蓝色荧光,这可以在生物和有机材料应用中得到利用 (Yamaji 等,2017)[https://consensus.app/papers/blue-fluorescence-complexes-nobenzamide-ligands-yamaji/4b470c1bc48956e0aa2afebb9bed5cc4/?utm_source=chatgpt].

作用机制

Target of Action

The primary target of the compound “2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known that the compound exhibits significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

It is known that the compound is part of a series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Action Environment

It is known that the development of drug resistance in mycobacterium tuberculosis, particularly multi-drug resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), is a significant challenge in the treatment of tb . This suggests that the compound’s efficacy may be influenced by the presence of drug-resistant strains of the bacterium.

属性

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJPNELSXSTAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![CN(Ccoccoccn=[N+]=[N-])C(=O)OC(C)(C)C](/img/structure/B2446584.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)

![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)

![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)